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Compound of Interest

Compound Name: 3-lodo-1,2,4,5-tetramethylbenzene

Cat. No.: B1582473

An In-Depth Technical Guide to 3-lodo-1,2,4,5-tetramethylbenzene: Synthesis, Properties,
and Applications in Advanced Organic Synthesis

Introduction: Unveiling 3-lodo-1,2,4,5-
tetramethylbenzene

3-lodo-1,2,4,5-tetramethylbenzene, also known by its common name 3-lododurene, is a poly-
substituted aryl iodide. Its structure features a benzene ring fully substituted with four methyl
groups and one iodine atom, creating a sterically hindered yet highly valuable chemical
intermediate. This guide provides a comprehensive overview of its synthesis, structural and
physicochemical properties, and its strategic applications for researchers, scientists, and
professionals in drug development. The presence of the carbon-iodine (C-1) bond on the
electron-rich durene core makes this compound a particularly potent building block in modern
synthetic chemistry.

Core Compound Identification
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Identifier Value

CAS Number 2100-25-6[1]

Molecular Formula CioH13l[2]

Molecular Weight 260.11 g/mol [2]

IUPAC Name 1-lodo-2,3,5,6-tetramethylbenzene[2]

3-lododurene, lododurene, 2,3,5,6-

Synonyms )
Tetramethyliodobenzene
Canonical SMILES CCl=C(C(=C(c=C10O)C)C
InChiKey MCRSYYLHVQGFNR-UHFFFAQYSA-N

Strategic Synthesis: Electrophilic lodination of
Durene

The most reliable and scalable synthesis of 3-lodo-1,2,4,5-tetramethylbenzene is achieved
through the direct electrophilic iodination of its parent hydrocarbon, 1,2,4,5-tetramethylbenzene
(durene). The high electron density of the durene ring, conferred by the four activating methyl
groups, makes it susceptible to electrophilic attack. However, because elemental iodine (I2) is a
relatively weak electrophile, an oxidizing agent is required to generate a more potent iodinating
species in situ.

Mechanism of Action: The Role of Periodic Acid

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. In the
established protocol from Organic Syntheses, periodic acid dihydrate (HslOs) serves as the
crucial oxidant. It reacts with molecular iodine to generate an electrophilic iodine species, likely
a protonated hypoiodous acid or a related cationic iodine complex. This potent electrophile is
then attacked by the 1t-electrons of the durene ring to form a resonance-stabilized carbocation
intermediate known as a sigma complex or arenium ion. The reaction is driven to completion by
the rearomatization of the ring through the loss of a proton.
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3-lodo-1,2,4,5-tetramethylbenzene

Reaction Phase

1. Charge Flask:
Durene, Iz, HslOse

:

2. Add Solvent:
AcOH/H20/H2S04

3. Heat & Stir:
65-70°C, ~1 hr

Reaction complete

% Isolation

4. Precipitate:
Add 250 mL H20
5. Filter & Wash:
Collect crude solid

Crude Product

Purification Phase

6. Recrystallize:
Boiling Acetone

7. Cool & Crystallize:
Overnight in refrigerator

;

8. Final Filtration:
Collect pure needles
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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